molecular formula C19H20ClN3O3S B2383934 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1252843-98-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2383934
CAS No.: 1252843-98-3
M. Wt: 405.9
InChI Key: DTICTWHRXIKILR-UHFFFAOYSA-N
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Description

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:

  • 2,4-Dioxo groups: Introduce hydrogen-bonding motifs critical for target engagement (e.g., kinase inhibition).
  • N-(4-Chlorobenzyl)acetamide side chain: The chlorobenzyl group may enhance receptor binding via hydrophobic and halogen-bonding interactions.

This scaffold is structurally distinct from classical pyrimidine derivatives due to the thiophene fusion, which modifies electronic properties and steric bulk.

Properties

CAS No.

1252843-98-3

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)

InChI Key

DTICTWHRXIKILR-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Derivatives

A widely adopted method involves cyclizing 3-aminothiophene-2-carboxylates with urea or thiourea derivatives. For example, methyl 3-amino-5-arylthiophene-2-carboxylate reacts with urea under acidic conditions to form the dihydrothienopyrimidinone core. Key steps include:

  • Condensation : Treatment with $$ N,N $$-dimethylformamide dimethyl acetal (DMF-DMA) generates an intermediate imine.
  • Cyclization : Heating in acetic acid or HCl induces ring closure to yield 3-substituted thieno[3,2-d]pyrimidine-2,4-diones.

Reaction Conditions :

  • Temperature: 80–100°C
  • Catalyst: Concentrated HCl or BF₃·SMe₂ for demethylation.

Alternative Cyclization Pathways

Phosphorus oxychloride (POCl₃)-mediated cyclization of 2-thioxo-dihydropyrimidinones offers another route. For instance, 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one reacts with POCl₃ to form 4-chloro intermediates, enabling subsequent substitutions.

Acetamide Side-Chain Installation

The acetamide moiety at position 1 is introduced through nucleophilic acyl substitution or coupling reactions:

Chloroacetylation Followed by Amination

  • Chloroacetylation : Reacting the thienopyrimidine with chloroacetyl chloride in dichloromethane (DCM) yields the chloroacetamide intermediate.
  • Coupling with 4-Chlorobenzylamine : The chloro group is displaced by 4-chlorobenzylamine in the presence of triethylamine (TEA).

Reaction Scheme :
$$
\text{Thienopyrimidine} + \text{ClCH₂COCl} \rightarrow \text{Chloroacetamide} \xrightarrow{\text{4-Cl-Benzylamine}} \text{Target Acetamide}
$$

Conditions :

  • Temperature: 0°C to room temperature.
  • Yield: 65–78%.

Carbodiimide-Mediated Coupling

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to couple preformed acetic acid derivatives with 4-chlorobenzylamine.

Final Functionalization and Purification

Crystallization and Chromatography

The crude product is purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Characterization

  • ¹H/¹³C NMR : Confirm substituent integration and regiochemistry.
  • LC-MS : Verify molecular weight ($$ m/z = 409.9 $$).

Summary of Synthetic Routes

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Thienopyrimidine cyclization Urea, HCl, 100°C 75
2 3-Butyl alkylation Butyl bromide, K₂CO₃, DMF 82
3 Acetamide coupling 4-Cl-benzylamine, EDC, HOBt 68
4 Purification Ethyl acetate/hexane 95

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at N1 versus N3 is mitigated by steric hindrance from the butyl group.

Side Reactions During Chloroacetylation

Excess chloroacetyl chloride may cause over-acylation, necessitating controlled stoichiometry.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thienopyrimidine nitrogen.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for cyclization and alkylation steps, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the butyl side chain, leading to the formation of hydroxyl and carbonyl derivatives.

  • Reduction: : The keto groups in the compound can be reduced to alcohols using agents like lithium aluminum hydride.

  • Substitution: : The chlorine atom in the chlorobenzyl group can be substituted by various nucleophiles, yielding diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Sodium azide, primary amines.

Major Products

  • Oxidized Derivatives: : Hydroxylated or ketone derivatives of the butyl side chain.

  • Reduced Products: : Alcohol derivatives of the keto groups.

  • Substituted Compounds: : Derivatives with different substituents on the chlorobenzyl group.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has garnered significant attention in multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.

  • Medicine: : Examined for its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.

  • Industry: : Utilized in the production of specialty chemicals and as a precursor in material science applications.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It can bind to specific enzymes, inhibiting their activity and thereby altering biochemical pathways.

  • Pathways Involved: : Affects pathways related to cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidine vs. Pyrimidine Derivatives
  • : The compound 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide lacks the thieno-fused core, instead utilizing a simple pyrimidine ring. The absence of thiophene fusion reduces planarity and may limit π-π stacking interactions with hydrophobic enzyme pockets .
  • : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide employs a dimethylpyrimidine core.
Thienopyrimidine vs. Pyrazolo-Benzothiazine
  • : The compound 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide replaces the thienopyrimidine core with a pyrazolo-benzothiazine system. The larger, tricyclic structure may impede penetration into cellular targets but could improve metabolic stability due to reduced oxidative susceptibility .

Side Chain Variations

Chlorobenzyl vs. Fluorobenzyl
  • The 4-chlorobenzyl group in the target compound provides moderate hydrophobicity and halogen-bonding capability. In contrast, ’s 2-fluorobenzyl group offers enhanced electronegativity, which may improve binding to polar residues but reduce lipid solubility .
Acetamide Linker Modifications
  • uses a 4-nitrophenyl acetamide side chain, introducing strong electron-withdrawing effects that may enhance reactivity but increase toxicity risks .

Biological Activity

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C19H20ClN3O3SC_{19}H_{20}ClN_3O_3S and it has a molecular weight of approximately 397.89 g/mol.

Structural Features

The compound features:

  • Thieno[3,2-d]pyrimidine core : This fused ring system enhances biological interactions.
  • Butyl group : Increases lipophilicity and potentially improves membrane permeability.
  • Chlorobenzyl moiety : May influence receptor binding and biological activity.

Biological Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies show that derivatives of thieno[3,2-d]pyrimidines can inhibit the growth of various bacterial strains.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes.

The mechanism by which this compound exerts its biological effects is likely through:

  • Enzyme Binding : The compound may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in cell growth and survival.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Methylthieno[3,2-d]pyrimidineMethyl substitution on thiopheneAntimicrobial
6-Chlorothieno[3,2-d]pyrimidineChlorine substitutionAnticancer
4-Aminothieno[3,2-d]pyrimidineAmino group additionEnzyme inhibition

Anticancer Activity

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that the presence of bulky substituents like butyl and chlorobenzyl significantly enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity exhibited improved membrane disruption capabilities.

Q & A

Q. Optimization parameters :

  • Temperature control (±2°C) to prevent side reactions.
  • Solvent polarity adjustments (e.g., switching from DMSO to THF) to improve yields by 15–20% .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50 variability in anticancer assays) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affecting compound uptake .
  • Compound stability : Degradation under high humidity or light exposure, detectable via HPLC monitoring (retention time shifts >0.5 min indicate impurities) .
  • Statistical rigor : Use ANOVA with post-hoc tests (p<0.01) to validate dose-response trends across ≥3 independent replicates .

Q. Example data contradiction :

StudyIC50 (μM)Cell LineAssay Duration
A 1.2 ± 0.3HeLa48 hr
B 3.8 ± 0.9MCF-772 hr

Resolution : Normalize data to cell viability controls and validate using orthogonal assays (e.g., apoptosis markers).

Basic: What analytical techniques are essential for characterizing this compound?

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorobenzyl proton signals at δ 4.5–5.0 ppm) .
    • HRMS : Exact mass determination (theoretical [M+H]+: 459.12; observed: 459.10 ± 0.05) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm; retention time = 8.2 min, ≥95% purity) .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Q. Methodology :

Core modifications : Synthesize analogs with varied alkyl chains (e.g., propyl vs. pentyl) at the 3-butyl position .

Substituent screening : Replace 4-chlorobenzyl with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups .

Bioactivity profiling : Test against kinase panels (e.g., EGFR, VEGFR2) to identify target selectivity .

Q. SAR trends :

Substituent (R)LogPIC50 (EGFR, μM)
4-Cl3.11.2
4-CF33.80.7
4-OCH32.5>10

Hydrophobic groups enhance kinase inhibition by improving binding pocket occupancy .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store at -20°C in amber vials under argon to prevent oxidation .
  • Long-term : Lyophilize and keep at -80°C; monitor stability via DSC (decomposition onset >150°C) .

Advanced: How to elucidate the mechanism of action using computational methods?

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key findings:
    • The 4-chlorobenzyl group forms hydrophobic contacts with Leu694 and Val702 .
    • Hydrogen bonding between the acetamide carbonyl and Met769 (distance: 2.1 Å) .
  • MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable docking) .

Basic: How to assess selectivity against off-target proteins?

  • In vitro panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM.
  • Selectivity index : Calculate (IC50 off-target / IC50 target); values >100 indicate high specificity .

Q. Example data :

TargetIC50 (μM)Selectivity Index
EGFR1.2
VEGFR28.57.1
CDK2>50>41.7

Advanced: What strategies mitigate intellectual property (IP) conflicts during drug development?

  • Patent landscaping : Analyze granted patents (e.g., US9440972B2) to identify unprotected substituent combinations .
  • Novelty emphasis : Focus on understudied analogs (e.g., 3-pentyl derivatives) to avoid prior art .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Anticancer : MTT assay (72 hr incubation; IC50 determination via nonlinear regression) .
  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages (ELISA quantification) .

Advanced: How to optimize pharmacokinetic properties through structural modifications?

  • LogP adjustment : Introduce polar groups (e.g., -OH) to reduce LogP from 3.1 to 2.4, enhancing solubility .
  • Metabolic stability : Replace labile esters with amides; assess via liver microsome assays (t1/2 >60 min desired) .

Q. Modified analog data :

ModificationLogPMicrosomal t1/2 (min)
Parent3.122
-OH at R32.458

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